![molecular formula C12H15NO3 B2673714 8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid CAS No. 1145748-43-1](/img/structure/B2673714.png)
8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid
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Description
Scientific Research Applications
Molecular Assembly and Crystal Structures A study detailed the molecular assembly and crystal structure of a unique compound formed from the reaction of quinolin-8-ol (oxine) with salicylic acid, highlighting the protonation of quinoline nitrogen and unusual hydrogen-bonding bridges. This provides insight into the solid-state reactions of similar carboxylic acids with oxine, which could have implications for understanding molecular interactions and designing new materials (Smith, Wermuth, & White, 2003).
Cytotoxic Activities of Carboxamide Derivatives Research on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, starting from pyrano[4,3-b]quinoline dione derivatives, showed significant growth inhibitory properties against various cancer cell lines. This underscores the potential of quinoline derivatives in developing new anticancer drugs (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Helical Quinoline-derived Oligoamides The design, synthesis, and structural characterization of helical oligoamides derived from quinolinecarboxylic acid, indicating the formation of bent and helical conformations stabilized by intramolecular hydrogen bonds. This research could contribute to the development of novel foldamers for use in biomimetic materials and nanotechnology (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).
Synthesis and Reactions of Quinolinecarboxylic Acid Derivatives Studies on the synthesis and reactions of quinolinecarboxylic acid derivatives with oxygen substitution, including the development of synthetic routes to compounds with potential applications in materials science and pharmaceutical chemistry, show the versatility of these compounds in organic synthesis (Link, Bernauer, & Englert, 1982).
Antibacterial and Antimalarial Potential Investigations into quinoline-3-carboxylic acid derivatives revealed weak oral activity in rat models, leading to the development of structurally related compounds with enhanced potency. This line of research is crucial for discovering new antimalarial and antibacterial agents, demonstrating the medical relevance of quinoline derivatives (Erickson, Hainline, Lenon, Matson, Rice, Swingle, & Van Winkle, 1979).
properties
IUPAC Name |
8,8-dimethyl-2-oxo-1,5,6,7-tetrahydroquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2)5-3-4-7-6-8(11(15)16)10(14)13-9(7)12/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGBHQHXBRMRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1NC(=O)C(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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